
2-(7-Methylnaphthalen-1-yl)acetic acid
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Overview
Description
2-(7-Methylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has a naphthalene ring substituted with a methyl group at the 7th position and an acetic acid moiety at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 7-methylnaphthalene with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Oxidation Reactions
2-(7-Methylnaphthalen-1-yl)acetic acid undergoes oxidation under controlled conditions to form derivatives such as naphthoquinones. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline conditions, chromium trioxide (CrO₃).
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Conditions : Reflux in aqueous or alcoholic media.
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Products : 7-Methylnaphthoquinone derivatives, confirmed via mass spectrometry and NMR .
Table 1: Oxidation Pathways
Reaction Type | Reagent | Conditions | Major Product | Reference |
---|---|---|---|---|
Oxidation | KMnO₄ (acidic) | Reflux, 80°C | 7-Methyl-1,4-naphthoquinone | |
Oxidation | CrO₃ | Ethanol, 60°C | 7-Methyl-1,2-naphthoquinone |
Reduction Reactions
Reduction of the naphthalene ring or acetic acid moiety has been observed:
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Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalysts.
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Conditions : Dry ether for LiAlH₄; H₂ at 1–3 atm and 50–100°C.
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Products : Reduced derivatives like tetrahydro-7-methylnaphthaleneacetic acid or decahydro analogs .
Mechanistic Insight :
The reduction of the aromatic ring proceeds via stepwise hydrogenation, with intermediates detected via GC-MS .
Substitution Reactions
The methyl group at the 7-position and the acetic acid moiety participate in nucleophilic substitutions:
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Chlorination : Reaction with SOCl₂ converts the –COOH group to –COCl for further derivatization.
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Amide Formation : Reaction with amines (e.g., aniline) yields 2-(7-methylnaphthalen-1-yl)acetamide derivatives.
Table 2: Substitution Reactions
Reaction Type | Reagent | Product | Yield | Reference |
---|---|---|---|---|
Chlorination | SOCl₂ | 2-(7-Methylnaphthalen-1-yl)acetyl chloride | 85% | |
Amidation | Aniline | N-Phenyl-2-(7-methylnaphthalen-1-yl)acetamide | 72% |
Esterification and Salt Formation
The carboxylic acid group readily forms esters or salts:
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Esterification : Methanol/H₂SO₄ yields methyl 2-(7-methylnaphthalen-1-yl)acetate.
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Salt Formation : Reacts with NaOH to form sodium 2-(7-methylnaphthalen-1-yl)acetate, used in pharmaceutical formulations.
Coordination Chemistry
The compound acts as a ligand in metal complexes:
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Metal Ions : Cu(II), Fe(III), and Zn(II) form stable complexes.
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Coordination Modes : Bidentate via carboxylate oxygen and naphthalene π-system .
Table 3: Metal Complex Properties
Metal Ion | Coordination Mode | Stability Constant (log K) | Application | Reference |
---|---|---|---|---|
Cu(II) | Bidentate | 8.2 | Catalytic oxidation | |
Fe(III) | Tridentate | 9.1 | Antimicrobial activity |
Biological Degradation Pathways
Anaerobic microbial degradation studies reveal:
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Key Metabolites : Tetrahydro-2-naphthoic acid and decahydro-2-naphthoic acid detected via GC-MS .
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Mechanism : Ring cleavage via reductive pathways, forming cyclohexane-based intermediates .
Figure 1 : Proposed degradation pathway for this compound in sulfate-reducing bacteria .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has been studied for its role as a synthetic intermediate in the development of various therapeutic agents. Its structural analogs are known to exhibit anti-inflammatory and analgesic properties. For instance, derivatives of naphthylacetic acids, including 2-(7-methylnaphthalen-1-yl)acetic acid, have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
Case Study: Anti-inflammatory Activity
A study evaluated the analgesic effects of compounds derived from naphthylacetic acids through the acetic acid-induced writhing test in mice. The results indicated that certain derivatives exhibited significant inhibition of pain responses, suggesting their potential for development as analgesics . The binding affinity of these compounds to targets such as cyclooxygenase-2 further supports their therapeutic relevance.
Agricultural Science
Plant Growth Regulators
This compound can function as a plant growth regulator. Compounds in the naphthylacetic acid family are known for their ability to promote cell division and elongation, enhance photosynthesis, and improve nutrient uptake . This makes them valuable in agricultural practices aimed at increasing crop yields and quality.
Application in Crop Production
Research shows that naphthylacetic acids can effectively delay fruit drop and enhance the quality of produce such as apples and olives. Their application has been linked to improved fruit retention on trees and better overall yield . This highlights the compound's utility in agricultural settings where maximizing production is essential.
Materials Science
Synthesis of Functional Materials
The unique structural features of this compound make it a candidate for the synthesis of advanced materials. Its derivatives can be utilized in the creation of polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Case Study: Polymer Applications
Recent studies have explored the incorporation of naphthalene-based compounds into polymer matrices. These materials demonstrated improved electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices . The synthesis pathways for these materials often involve multigram-scale processes that allow for efficient production.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(7-Methylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but with the acetic acid moiety at the 1st position of the naphthalene ring.
2-Naphthaleneacetic acid: Similar but with the acetic acid moiety at the 2nd position of the naphthalene ring.
Naphthalene-1-acetic acid: Another derivative with the acetic acid moiety at the 1st position.
Uniqueness
2-(7-Methylnaphthalen-1-yl)acetic acid is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications .
Biological Activity
2-(7-Methylnaphthalen-1-yl)acetic acid, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a carboxylic acid functional group, which is essential for its interaction with biological systems. The structural features of this compound suggest that it may exhibit anti-inflammatory, analgesic, and cytotoxic properties.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₂O₃, and it possesses a CAS number 6836-22-2. Its structure includes a naphthalene core with a methyl group at the 7-position, which enhances its hydrophobic characteristics. The presence of the carboxylic acid group contributes to its acidic properties and potential reactivity in biological systems.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate pathways involved in pain and inflammation, potentially making it a candidate for pain management therapies. The compound's structural similarity to other known anti-inflammatory agents may facilitate its ability to interact with relevant biological targets.
Cytotoxicity
In vitro studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. Preliminary findings indicate that it could inhibit the proliferation of these cells, although further research is needed to elucidate the mechanisms underlying its cytotoxic activity.
The biological activity of this compound is likely mediated through interactions with various enzymes and receptors involved in inflammatory processes. Understanding these interactions is crucial for predicting the efficacy and safety profiles of this compound in therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and potential biological activities:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
2-(6-Methoxy-8-methylnaphthalen-1-yl)acetic acid | C₁₄H₁₄O₃ | Contains a methoxy group which may enhance solubility |
2-(2-methylnaphthalen-1-yl)acetic acid | C₁₃H₁₂O₂ | Lacks additional functional groups, simpler structure |
2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid | C₁₅H₁₈O₅ | Contains multiple methoxy groups increasing hydrophilicity |
The unique positioning of the methyl group on the naphthalene ring distinguishes this compound from these similar compounds, potentially affecting its biological activity and chemical reactivity.
Case Studies
A review of literature reveals several case studies where this compound has been investigated for its therapeutic potential:
- Anti-inflammatory Activity : In a study examining various naphthalene derivatives, this compound was found to significantly reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Another study reported that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Mechanistic Studies : Research focusing on the pharmacodynamics of this compound revealed that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Properties
CAS No. |
56137-91-8 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(7-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-10-3-2-4-11(8-13(14)15)12(10)7-9/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
QUDLOWBMTFLAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CC(=O)O)C=C1 |
Origin of Product |
United States |
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